BSF466533A

Description

BSF466533A (CAS 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Key properties include:

- Log Po/w (XLOGP3): 2.15 (indicating moderate lipophilicity)

- Solubility: 0.24 mg/mL in aqueous environments

- Synthesis: Produced via a palladium-catalyzed cross-coupling reaction in tetrahydrofuran/water at 75°C for 1.33 hours .

This compound is structurally characterized by a bromine-chlorine-substituted phenyl ring bonded to a boronic acid group, making it valuable in Suzuki-Miyaura coupling reactions for pharmaceutical intermediates .

Properties

IUPAC Name |

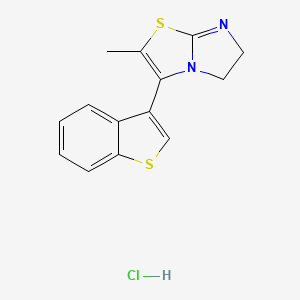

3-(1-benzothiophen-3-yl)-2-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S2.ClH/c1-9-13(16-7-6-15-14(16)18-9)11-8-17-12-5-3-2-4-10(11)12;/h2-5,8H,6-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFEYOVCCEAOXCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2CCN=C2S1)C3=CSC4=CC=CC=C43.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BSF466533A typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-benzothiophene-3-carboxaldehyde with 2-methylimidazole in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often include heating and the use of solvents such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

BSF466533A can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives.

Scientific Research Applications

BSF466533A has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of BSF466533A involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its anticancer activity . Additionally, the compound can interact with enzymes and receptors involved in various biological processes, contributing to its antimicrobial and anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Similarities

BSF466533A is compared with two compounds:

(3-Bromo-5-chlorophenyl)boronic acid (CAS 913835-61-7)

5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine (CAS 918538-05-3)

Table 1: Molecular Properties Comparison

Key Observations:

- Structural Similarity : this compound and (3-Bromo-5-chlorophenyl)boronic acid share identical molecular formulas and weights, differing only in substituent positions on the phenyl ring .

- Functional Divergence : 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine, a nitrogen-rich heterocycle, exhibits higher lipophilicity (Log P = 2.78) but lacks BBB permeability, limiting its CNS applications .

Table 2: Bioactivity Profiles

| Parameter | This compound | (3-Bromo-5-chlorophenyl)boronic acid | 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine |

|---|---|---|---|

| GI Absorption | High | High | Moderate |

| P-gp Substrate | No | No | Yes |

| CYP Inhibition | No | No | Moderate (CYP3A4) |

| Leadlikeness | 1.0 | 1.0 | 0.85 |

Key Findings:

- Pharmaceutical Utility : this compound and its boronic acid analog are preferred for drug synthesis due to high GI absorption and low CYP inhibition .

- Limitations of Heterocycle : 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine’s P-gp substrate activity and CYP3A4 inhibition pose risks for drug-drug interactions .

Biological Activity

BSF466533A is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Profile

This compound belongs to a class of compounds known for their diverse biological activities. Its structural characteristics contribute to its interaction with various biological targets, making it a subject of interest in pharmacological studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a preliminary study involving several flavonoids isolated from Combretum erythrophyllum , this compound was found to have notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged between 25-50 µg/ml for various strains, including Vibrio cholerae and Enterococcus faecalis .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Vibrio cholerae | 25 |

| Enterococcus faecalis | 50 |

| Micrococcus luteus | 25 |

| Shigella sonei | 25 |

This data suggests that this compound could be a promising candidate for developing new antibacterial agents.

Antioxidant Activity

In addition to its antimicrobial properties, this compound also demonstrates antioxidant activity. Studies have shown that while some compounds derived from similar sources exhibit strong antioxidant capabilities, this compound was noted for having lower antioxidant activity compared to others like rhamnocitrin and rhamnazin.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in various studies. The compound was compared to mefenamic acid, a known anti-inflammatory drug, and exhibited comparable or superior anti-inflammatory activity in certain assays. This suggests that this compound may have applications in treating inflammatory conditions.

Case Study: Inflammatory Response

In vitro experiments using RAW 264.7 macrophage cells demonstrated that this compound significantly reduced the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in response to lipopolysaccharide (LPS) stimulation. This finding supports the potential therapeutic role of this compound in managing inflammation.

Toxicity Assessment

While evaluating the safety profile of this compound, it was found that it exhibited some cytotoxic effects on human lymphocytes at higher concentrations. This raises important considerations for its therapeutic use, as further studies are needed to assess its safety and efficacy in clinical settings.

Q & A

Q. How should conflicting intellectual property claims impact publication of this compound research?

- Methodological Answer : Conduct patent searches (e.g., USPTO, Espacenet) before submission. Disclose potential conflicts in cover letters to journals. Collaborate with institutional legal advisors to navigate licensing agreements .

Experimental Design & Troubleshooting

Q. What experimental controls are essential for in vivo studies of this compound?

Q. How can researchers mitigate batch-to-batch variability in this compound production?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.